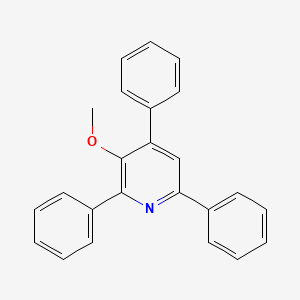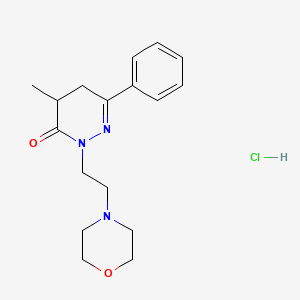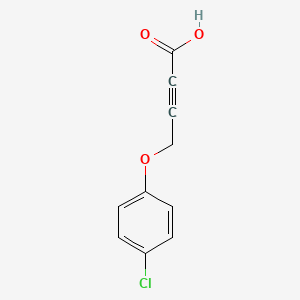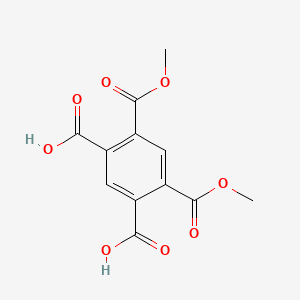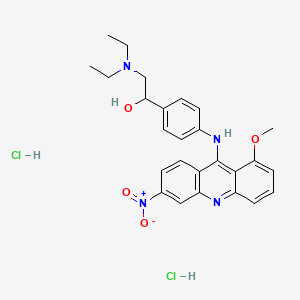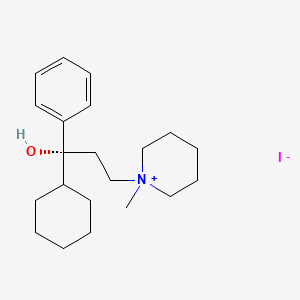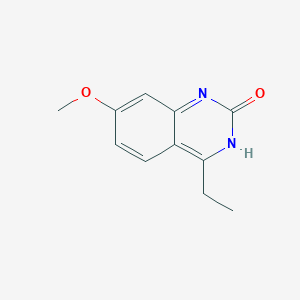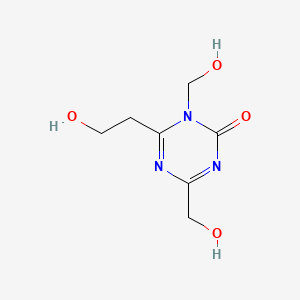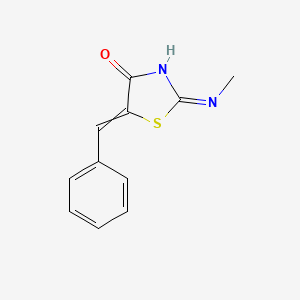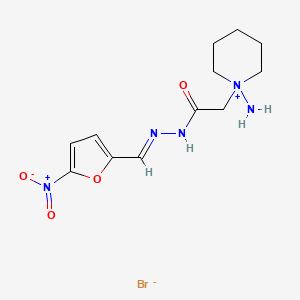
Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester is an organophosphorus compound with the molecular formula C5H12ClO2PS2. This compound is known for its applications in various fields, including agriculture and chemical research. It is characterized by the presence of a phosphonodithioic acid group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonodithioic acid, chloromethyl-, S,S-diethyl ester typically involves the reaction of chloromethylphosphonodithioic acid with diethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for the efficient and consistent production of large quantities of the compound. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher throughput and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioic acid derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and peroxyacids such as m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of phosphonodithioic acid, chloromethyl-, S,S-diethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential toxicity in pests .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Similar in structure but with a tert-butylthio group instead of a chloromethyl group.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains a trimethyl ester group, differing in its esterification pattern.
Phosphorodithioic acid, O,O-diethyl ester: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
Phosphonodithioic acid, chloromethyl-, S,S-diethyl ester is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
34491-12-8 |
|---|---|
Formule moléculaire |
C5H12ClOPS2 |
Poids moléculaire |
218.7 g/mol |
Nom IUPAC |
1-[chloromethyl(ethylsulfanyl)phosphoryl]sulfanylethane |
InChI |
InChI=1S/C5H12ClOPS2/c1-3-9-8(7,5-6)10-4-2/h3-5H2,1-2H3 |
Clé InChI |
GOKBBGQRNIGSLG-UHFFFAOYSA-N |
SMILES canonique |
CCSP(=O)(CCl)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


